![molecular formula C22H17NO5 B6511240 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 929412-87-3](/img/structure/B6511240.png)
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide
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Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .
Synthesis Analysis
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae . They have attracted much attention owing to their biological activities and potential applications as drugs .Scientific Research Applications
Antitumor Activity
Benzofuran derivatives have been extensively studied for their antitumor properties. This compound, due to its unique structure, may exhibit cytotoxic effects against cancer cells. Researchers have synthesized various benzofuran analogs and evaluated their efficacy against different cancer cell lines. Further investigations are needed to explore its mechanism of action and potential as an anticancer drug .
Antibacterial Properties
Benzofuran compounds often possess antibacterial activity. While specific studies on this particular compound are scarce, it’s worth exploring its potential as an antibacterial agent. Researchers have synthesized novel furan-based derivatives with promising antibacterial properties. Investigating the effects of our compound against bacterial strains could yield valuable insights .
Synthetic Strategies
Efficient synthetic methods for constructing benzofuran rings are crucial. Researchers have developed innovative approaches, such as free radical cyclization cascades and proton quantum tunneling, to access complex benzofuran derivatives. Our compound’s synthesis pathway should be explored in detail .
Natural Product Sources
Benzofuran compounds are widespread in nature, often found in higher plants. Exploring natural sources of our compound and understanding its ecological context could provide valuable insights.
Mechanism of Action
While the specific mechanism of action for “N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is not available, benzofuran derivatives have shown various biological activities. For example, a benzofuran derivative found in Eupatorium adenophorum exhibits antiviral effects against RSV LONG and A2 strains .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-17-12-15(23-22(25)19-7-4-10-27-19)8-9-18(17)28-21(13)20(24)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLPXWJQXKLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide |
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